S-tert-butyl furan-2-carbothioate
Description
S-tert-butyl furan-2-carbothioate is a sulfur-containing heterocyclic compound characterized by a furan ring substituted with a carbothioate ester group at the 2-position and a tert-butyl moiety at the sulfur atom. This structure confers unique physicochemical properties, including lipophilicity and steric bulk, which influence its reactivity and biological interactions. The compound has garnered attention in medicinal chemistry, particularly in the design of inhibitors targeting specific protein interactions. For instance, S-tert-butyl substituents in indole-based class I compounds exhibit π-H-bond interactions with residues like B-L120 and B-F123, enhancing inhibitory potency against enzymatic targets .
Properties
CAS No. |
63599-52-0 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
S-tert-butyl furan-2-carbothioate |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-6H,1-3H3 |
InChI Key |
GSOUNCHLQZTTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-butyl furan-2-carbothioate typically involves the reaction of furan-2-carbothioic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Common catalysts used in this synthesis include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
S-tert-butyl furan-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated furan derivatives .
Scientific Research Applications
S-tert-butyl furan-2-carbothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which S-tert-butyl furan-2-carbothioate exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbothioate group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of S-tert-butyl furan-2-carbothioate include:
- S-Methyl furan-2-carbothioate (Methyl 2-thiofuroate) : Features a methyl group instead of tert-butyl.
- S-Phenyl furan-2-carbothioate : Substituted with a phenyl group at the sulfur.
- F3F (S-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl] 5-(phenylethynyl) furan-2-carbothioate) : Contains a trifluoromethyl-triazole and phenylethynyl substituent .
- 9o and 9p: Derivatives with cyano, diethoxyphosphoryl, and aryl groups (e.g., 3-trifluoromethylphenyl or 4-cyanophenyl) .
Table 1: Structural and Physicochemical Comparison
*cLogP values extrapolated from class I compounds in .
Physicochemical and Reactivity Differences
- Lipophilicity : this compound exhibits high lipophilicity (cLogP ~8.06), critical for membrane permeability and target binding in medicinal chemistry. In contrast, S-methyl and S-phenyl analogs have lower cLogP values, limiting their use in hydrophobic environments .
- Methyl and phenyl groups offer less steric bulk, making them more suitable for applications requiring moderate reactivity, such as flavoring agents .
- Reactivity : S-tert-butyl groups in related compounds (e.g., S-tert-butyl benzenethioseleninate) participate in redox coupling and induced decomposition reactions, suggesting similar reactivity in furan-2-carbothioates . Methyl and phenyl analogs are less reactive under these conditions due to weaker S-alkyl/S-aryl bonds .
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